Cas no 2034331-60-5 (3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione)
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2034331-60-5
- F6529-2383
- 3-phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
- AKOS025328616
-
- Inchi: 1S/C22H24N4O4/c27-19-14-25(22(29)26(19)16-6-2-1-3-7-16)15-10-12-24(13-11-15)21(28)20-17-8-4-5-9-18(17)30-23-20/h1-3,6-7,15H,4-5,8-14H2
- InChI Key: KZWULULGMNIPMX-UHFFFAOYSA-N
- SMILES: O1C2CCCCC=2C(C(N2CCC(CC2)N2C(N(C3C=CC=CC=3)C(C2)=O)=O)=O)=N1
Computed Properties
- Exact Mass: 408.17975526g/mol
- Monoisotopic Mass: 408.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 87Ų
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6529-2383-2μmol |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-5μmol |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-10μmol |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-20μmol |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-1mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-2mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-3mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-4mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-5mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6529-2383-10mg |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
2034331-60-5 | 10mg |
$118.5 | 2023-09-08 |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Introduction to 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS No. 2034331-60-5)
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS No. 2034331-60-5) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The molecular framework of 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione incorporates several key functional groups that contribute to its reactivity and interaction with biological targets. The presence of a phenyl ring provides a hydrophobic scaffold that can enhance binding affinity to protein receptors. Additionally, the tetrahydro-1,2-benzoxazole moiety is known for its role in various bioactive molecules, often contributing to inhibitory effects on enzymes and receptors involved in neurological and cardiovascular diseases.
Furthermore, the piperidine ring in the structure introduces a secondary amine functionality, which can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability. The imidazolidine-2,4-dione core is another critical component that can serve as a scaffold for further derivatization and optimization. This particular arrangement of functional groups makes 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione a versatile molecule for exploring novel therapeutic strategies.
In recent years, there has been growing interest in developing small molecules that modulate neurotransmitter systems for the treatment of central nervous system (CNS) disorders. The tetrahydro-benzoxazole moiety is particularly relevant in this context, as it has been shown to interact with various neurotransmitter receptors and ion channels. For instance, derivatives of this scaffold have demonstrated potential in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases by modulating serotonin and dopamine pathways.
The phenyl-piperidine-imidazolidine combination in 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yli]midazolidine -2 , 4 -dione suggests that it may exhibit dual-targeting capabilities. Such dual-action compounds are increasingly favored in drug development because they can simultaneously address multiple aspects of a disease or enhance therapeutic efficacy while reducing side effects. The potential for this compound to interact with both G-protein coupled receptors (GPCRs) and ion channels makes it an attractive candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3 - phenyl - 1 - [ 1 - ( 4 , 5 , 6 , 7 - tetrahydro - 1 , 2 - benzoxazole - 3 - carbonyl ) piperidin - 4 - yl ] imidazolidine - 2 , 4 - dione ( CAS No . 2034331 - 60 - 5 ) with greater accuracy. These tools have been instrumental in identifying promising lead compounds for clinical trials by simulating their interactions with biological targets at an atomic level. The integration of machine learning algorithms has further enhanced the efficiency of this process by allowing rapid screening of large libraries of compounds based on predefined pharmacological profiles.
The synthesis of 3 - phenyl - 1 - [ 1 - ( 4 , 5 , 6 , 7 - tetrahydro - 1 , 2 - benzoxazole - 3 - carbonyl ) piperidin - 4 - yl ] imidazolidine - 2 , 4 - dione ( CAS No . 2034331 .60 .5 ) presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure high yields and purity during the synthetic process. However , recent developments in multi-step synthetic routes have made it possible to produce such intricate molecules more efficiently than ever before.
One particularly innovative approach involves the use of transition metal-catalyzed reactions to construct key functional groups within the molecule. For example , palladium-catalyzed cross-coupling reactions have been employed to form carbon-carbon bonds between the phenyl ring and other parts of the structure with high precision. These methods not only improve synthetic efficiency but also minimize unwanted byproducts , which is crucial for pharmaceutical applications where purity is paramount.
The biological activity of 3 phenyl – [ – ( – tetrahydro – benzoxazole – carbonyl ) piperidine – piperidine ] imidazolidine – dione ( CAS No .20343–31–60–5) has been preliminarily evaluated through in vitro assays targeting various enzymes and receptors relevant to CNS disorders. Initial results suggest that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegeneration , making it a potential lead for further optimization towards therapeutic applications.
Future studies are planned to explore the pharmacokinetic properties of this compound using preclinical models. Understanding how 3 phenyl – [ – ( – tetrahydro – benzoxazole – carbonyl ) piperidine – piperidine ] imidazolidine–dione ( CAS No .20343–31–60–5) is absorbed , distributed , metabolized , and excreted will provide critical insights into its potential as a drug candidate. These studies will also assess its safety profile by evaluating acute toxicity and long-term effects at various doses.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists , biologists , pharmacologists , and clinicians . The case study presented here highlights how structural features like those found in [ bold text: phenyl-piperidine-imidazolidine core ](CAS No:20343–31–60–5) can be leveraged to design molecules with tailored biological activities . By integrating cutting-edge synthetic techniques with advanced computational methods , researchers are paving the way for more effective treatments against debilitating diseases.
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